molecular formula C12H15ClN4O2S B5870959 N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide

N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide

Cat. No. B5870959
M. Wt: 314.79 g/mol
InChI Key: URQUNLFSKIJMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide, also known as PP2A activator, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases. This compound has been studied extensively for its ability to activate protein phosphatase 2A (PP2A), which is a crucial enzyme involved in the regulation of various cellular processes.

Mechanism of Action

N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide activates N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide by binding to the regulatory subunit of N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide, which leads to the activation of the catalytic subunit. N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide activation leads to the dephosphorylation of various proteins involved in cell proliferation, survival, and apoptosis. This results in the inhibition of cancer cell growth and induction of apoptosis. N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide also activates N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide in neurons, which leads to the dephosphorylation of tau protein and prevents the formation of neurofibrillary tangles in Alzheimer's disease.
Biochemical and physiological effects:
N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide has been shown to have several biochemical and physiological effects. It activates N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide, which leads to the dephosphorylation of various proteins involved in cell proliferation, survival, and apoptosis. This results in the inhibition of cancer cell growth and induction of apoptosis. N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide also activates N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide in neurons, which leads to the dephosphorylation of tau protein and prevents the formation of neurofibrillary tangles in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide has several advantages for lab experiments. It is a potent and selective N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide activator, which makes it a valuable tool for studying the role of N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide in various cellular processes. However, N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential off-target effects.

Future Directions

There are several future directions for the study of N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to identify potential off-target effects. Additionally, there is a need for the development of more potent and selective N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide activators that can be used as therapeutic agents.

Synthesis Methods

The synthesis of N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide involves the reaction of 5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridine-3-sulfonyl chloride with allylamine in the presence of a base. The reaction yields N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide as a white solid.

Scientific Research Applications

N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide has been studied extensively for its potential as a therapeutic agent for various diseases. It has been shown to activate N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide, which is a tumor suppressor protein that is often downregulated in cancer cells. N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide activation has been shown to inhibit cancer cell growth and induce apoptosis in several cancer cell lines. N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide has also been studied for its potential as a neuroprotective agent. It has been shown to protect against neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-chloro-1,4,6-trimethyl-N-prop-2-enylpyrazolo[3,4-b]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O2S/c1-5-6-14-20(18,19)12-9-7(2)10(13)8(3)15-11(9)17(4)16-12/h5,14H,1,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQUNLFSKIJMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=C1Cl)C)N(N=C2S(=O)(=O)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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